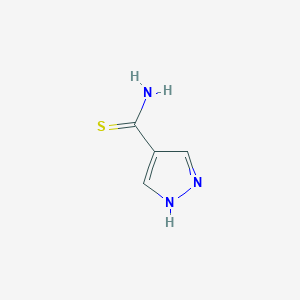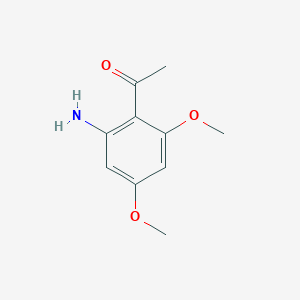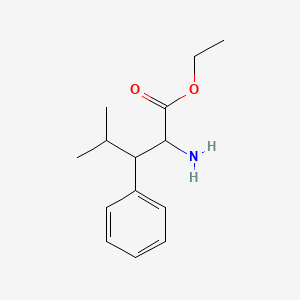![molecular formula C22H28N4O7S2 B2771017 ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 398999-25-2](/img/structure/B2771017.png)
ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperazine moiety, and a sulfonylbenzoyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the piperazine moiety, and the attachment of the sulfonylbenzoyl group. Common reagents used in these reactions include ethyl chloroformate, piperazine, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-({4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzoyl}imino)-3,4-dimethyl-1,3-thiazole-5-carboxylate: A structurally similar compound with a morpholine moiety instead of a piperazine moiety.
Ethyl 2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-1,3-thiazole-5-carboxylate: Another similar compound with slight variations in the substituents.
Uniqueness
ethyl 4-(4-{[(2E)-5-(ethoxycarbonyl)-3,4-dimethyl-2,3-dihydro-1,3-thiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O7S2/c1-5-32-20(28)18-15(3)24(4)21(34-18)23-19(27)16-7-9-17(10-8-16)35(30,31)26-13-11-25(12-14-26)22(29)33-6-2/h7-10H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUINHQOVNVIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
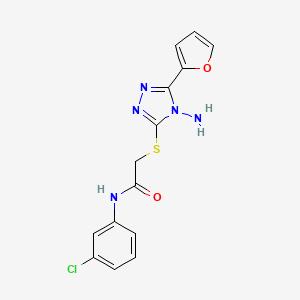
![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)
![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)
![2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B2770940.png)
![8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2770941.png)

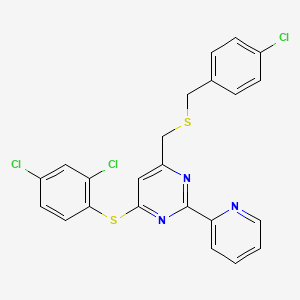

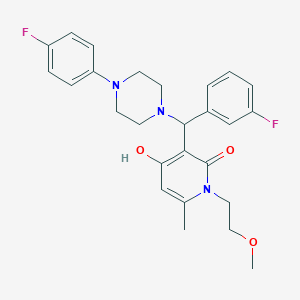
![N-[(2E)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B2770949.png)
![5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)
